molecular formula C5H6N6O B7795908 2,8-diamino-3,7-dihydropurin-6-one

2,8-diamino-3,7-dihydropurin-6-one

Cat. No.: B7795908
M. Wt: 166.14 g/mol
InChI Key: WYDKPTZGVLTYPG-UHFFFAOYSA-N
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Description

The compound with the identifier “2,8-diamino-3,7-dihydropurin-6-one” is known as methyl 4-bromo-3-hydroxythiophene-2-carboxylate. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxyl group attached to the thiophene ring. It has the molecular formula C6H5BrO3S and a molecular weight of 237.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxythiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of methyl 4-bromo-3-hydroxythiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo chemical modifications can enhance its activity and selectivity .

Comparison with Similar Compounds

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

2,8-diamino-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKPTZGVLTYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)N)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)N)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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